molecular formula C20H24F2N4O2 B5560789 2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

Numéro de catalogue B5560789
Poids moléculaire: 390.4 g/mol
Clé InChI: BBSHECKSCJHTSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction The compound "2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one" belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for various pharmacological activities, including antihypertensive properties and potential inhibition effects on neural Ca uptake (Caroon et al., 1981; Tóth et al., 1997).

Synthesis Analysis The synthesis of compounds related to the target molecule often involves multi-step organic reactions, typically starting from specific benzyl and oxadiazole derivatives. Although specific synthesis details for the exact compound were not found, similar structures have been synthesized through methods involving Michael addition reactions, followed by cyclization reactions, which might be applicable (Tsukamoto et al., 1995).

Applications De Recherche Scientifique

Antihypertensive Activity : One of the earliest studies on related compounds, focusing on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, demonstrated significant antihypertensive activity. These compounds were tested for their efficacy as mixed alpha- and beta-adrenergic receptor blockers, showing potential in lowering blood pressure without significant orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Trifluoromethyl Heterocycles Synthesis : Research has also explored the synthesis of diverse trifluoromethyl heterocycles from a single precursor, demonstrating the chemical versatility of similar compounds. This approach utilized rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the compound's role in facilitating the synthesis of a wide range of heterocyclic compounds (Honey et al., 2012).

NK2 Receptor Antagonists : Another study focused on the synthesis of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, including variations of the structure , showed significant NK2 receptor binding affinity and antagonist activity in guinea pig trachea, indicating potential for treating respiratory conditions (Smith et al., 1995).

Chemical Stability and Reactivity : Investigations into the chemical stability and reactivity of related compounds, such as 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, have provided insights into their potential for producing novel spiropyrazoline compounds through Boulton–Katritzky rearrangement. This research underscores the structural and reactive versatility of these compounds, facilitating the development of new chemical entities (Kayukova et al., 2018).

Lactone Derivatives Synthesis : Further research has explored the transformation of certain esters into carbo(hetero)cyclospirobutanoic lactones, demonstrating the compound's utility in the synthesis of complex lactone structures. This work highlights its role in the generation of novel organic compounds with potential pharmacological applications (Kuroyan et al., 1995).

Propriétés

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N4O2/c1-2-17-23-24-18(28-17)12-25-5-3-20(4-6-25)10-19(27)26(13-20)11-14-7-15(21)9-16(22)8-14/h7-9H,2-6,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSHECKSCJHTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.